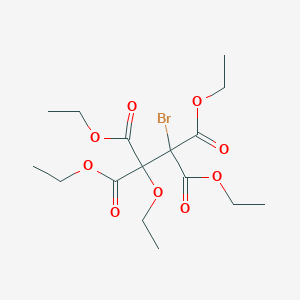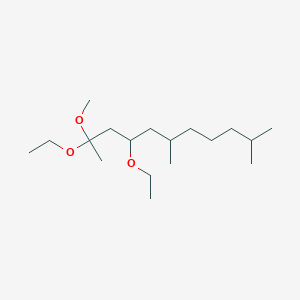
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane: is an organic compound with the molecular formula C16H34O3 This compound is characterized by the presence of ethoxy, methoxy, and dimethyl groups attached to an undecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxy-2-methoxy-6,10-dimethylundecane typically involves multi-step organic reactions. The starting materials often include undecane derivatives, which undergo a series of functional group transformations to introduce the ethoxy, methoxy, and dimethyl groups. Common synthetic routes may involve:
Alkylation Reactions: Introduction of ethoxy and methoxy groups through alkylation reactions using appropriate alkyl halides and base catalysts.
Oxidation and Reduction: Selective oxidation and reduction steps to achieve the desired functional groups.
Substitution Reactions: Substitution of hydrogen atoms with ethoxy and methoxy groups using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts, solvents, and temperature control play crucial roles in the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace ethoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Diethoxy-2-methoxy-6,10-dimethylundecane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxy-6-methylpyridine: A compound with similar functional groups but a different backbone structure.
2,4-Dimethoxybenzaldehyde: Another compound with methoxy groups but different overall structure and properties.
Uniqueness
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane is unique due to its specific combination of ethoxy, methoxy, and dimethyl groups on an undecane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
116121-06-3 |
|---|---|
Fórmula molecular |
C18H38O3 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2,4-diethoxy-2-methoxy-6,10-dimethylundecane |
InChI |
InChI=1S/C18H38O3/c1-8-20-17(14-18(6,19-7)21-9-2)13-16(5)12-10-11-15(3)4/h15-17H,8-14H2,1-7H3 |
Clave InChI |
JEOCAJSCFOPWCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C)CCCC(C)C)CC(C)(OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


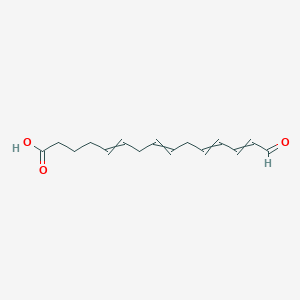
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

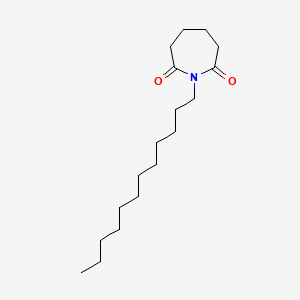

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
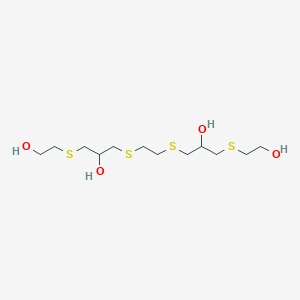
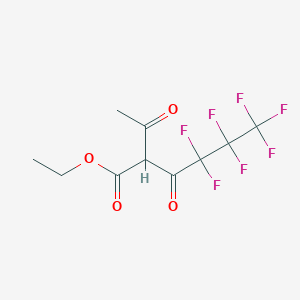
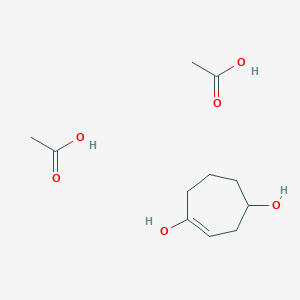



![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
